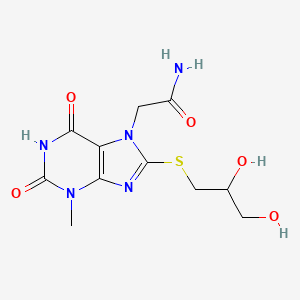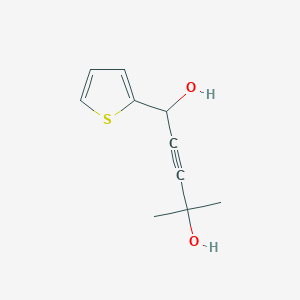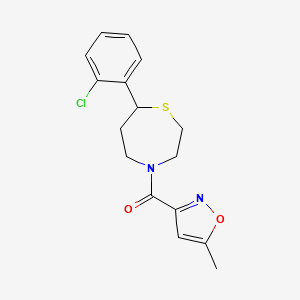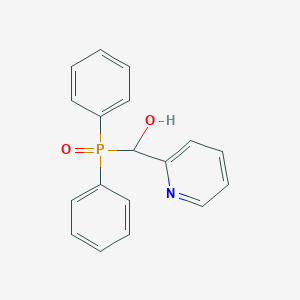
3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Research on related compounds has shown potential in the treatment of viral infections. For example, derivatives of 2,5-dioxopyrrolidin-1-yl propanamides have been evaluated for their antiviral properties, particularly against retroviruses, highlighting the potential of these compounds in developing antiviral therapies (Hocková et al., 2003).
Anticonvulsant Activity
The design and synthesis of hybrid compounds derived from 2,5-dioxopyrrolidin-1-yl propanamides and butanamides have demonstrated significant anticonvulsant activity. This research opens avenues for the development of new antiepileptic drugs (Kamiński et al., 2015).
Anticancer Activity
Investigations into the anticancer properties of derivatives have shown promising results. For instance, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have demonstrated significant antioxidant and anticancer activities, suggesting their potential utility in cancer therapy (Tumosienė et al., 2020).
Anti-inflammatory Activity
The synthesis of N-substituted ethyl propanamide derivatives as non-ulcerogenic anti-inflammatory and analgesic agents represents another avenue of research. These compounds offer a promising approach to developing safer anti-inflammatory medications (Berk et al., 2009).
Synthetic Chemistry Methodologies
Advancements in synthetic methodologies for producing compounds with similar structures have been reported. For example, studies on the synthesis of enantiomerically pure 3-amino-2-methylenealkanoates highlight the potential of these methods in producing medically relevant compounds (Martelli et al., 2011).
Eigenschaften
IUPAC Name |
3-(2-bromophenyl)-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c18-14-4-2-1-3-13(14)5-6-15(21)19-9-11-24-12-10-20-16(22)7-8-17(20)23/h1-4H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKIYXPCHVAGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenyl)-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}thiophene-2-carboxamide](/img/structure/B2762985.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylbut-2-enamide](/img/structure/B2762986.png)


![rac-(3aR,6aR)-5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/no-structure.png)




![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2763002.png)
![1-(4-((4-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2763003.png)

![3-Amino-6-(difluoromethyl)-4-(furan-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2763005.png)
